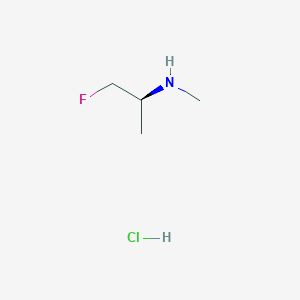![molecular formula C13H19N3O3S B2521786 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2202294-11-7](/img/structure/B2521786.png)
2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an azetidine ring with a hexahydrocinnolinone core, making it an interesting subject for chemical synthesis and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available starting materials. One common approach includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the methanesulfonyl group. The hexahydrocinnolinone core is then constructed through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also taken into account during the industrial synthesis.
化学反应分析
Types of Reactions
2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the methanesulfonyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
科学研究应用
2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and mechanism of action.
相似化合物的比较
Similar Compounds
2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one: shares structural similarities with other azetidine and cinnolinone derivatives.
Azetidine derivatives: Known for their biological activities and used in the synthesis of pharmaceuticals.
Cinnolinone derivatives: Studied for their potential therapeutic applications and chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups and rings makes it a valuable compound for further research and development.
属性
IUPAC Name |
2-[(1-methylsulfonylazetidin-3-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-20(18,19)15-7-10(8-15)9-16-13(17)6-11-4-2-3-5-12(11)14-16/h6,10H,2-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRRUVLGYSIPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)CN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)
![4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2521711.png)
![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)

![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/new.no-structure.jpg)
![4-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2521716.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)



